
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPC is a pyrazole-based compound that has been synthesized using various methods, including the reaction of pyridine-2-carboxylic acid with 2-propan-2-ylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine.
作用機序
The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood; however, studies have suggested that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and are overexpressed in various diseases such as cancer and neurodegenerative diseases. By inhibiting the activity of these enzymes, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has various biochemical and physiological effects. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has also been found to reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its anti-inflammatory and anti-cancer properties. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can be used to study the mechanisms of inflammation and cancer cell growth. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide. One direction is to further explore the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide. Understanding the precise mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide can help to identify potential targets for drug development. Another direction is to explore the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide in the treatment of neurodegenerative diseases. Additionally, future research can focus on developing new synthesis methods for N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is a pyrazole-based compound that has potential applications in various fields of scientific research. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has anti-inflammatory and anti-cancer properties and can be used to study the mechanisms of inflammation and cancer cell growth. While the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, further research can help to identify potential targets for drug development. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has the potential to be used in the treatment of various diseases such as cancer and neurodegenerative diseases, and future research can focus on exploring these potential applications.
合成法
The synthesis of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of pyridine-2-carboxylic acid with 2-propan-2-ylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide.
科学的研究の応用
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide is in the field of cancer research. Studies have shown that N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-11(6-8-14-16)15-12(17)10-5-3-4-7-13-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKPVYULZNSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

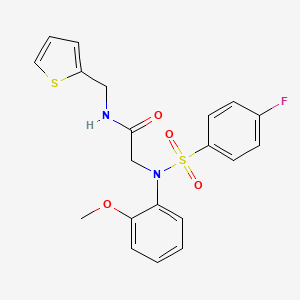
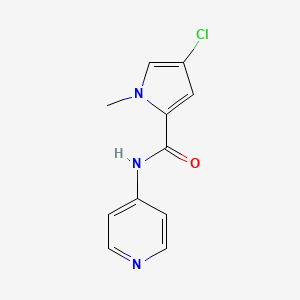
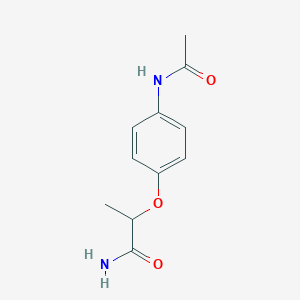
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
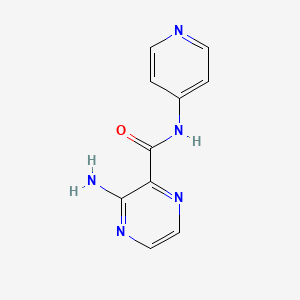
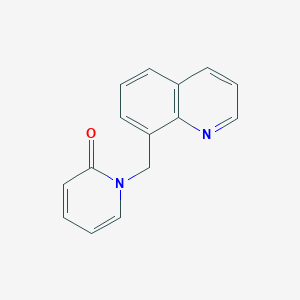
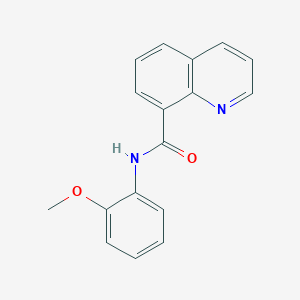

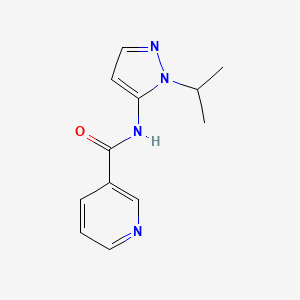

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)